An In-depth Technical Guide on the Core Basic Properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
An In-depth Technical Guide on the Core Basic Properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1,2,4-triazolo[4,3-a]pyrazine is a heterocyclic organic compound featuring a fused triazole and pyrazine ring system with an amino functional group. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The 1,2,4-triazolo[4,3-a]pyrazine scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of activities, including antidiabetic, anti-platelet, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the fundamental basic properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, including its physicochemical characteristics, and explores its potential role in relevant signaling pathways.
Core Physicochemical Properties
While specific experimental data for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine is not extensively reported in publicly available literature, the fundamental properties can be summarized based on available data for the core structure and related derivatives.
Table 1: Physicochemical Properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
| Property | Value | Source |
| CAS Number | 68774-79-8 | [2][3][4] |
| Molecular Formula | C₅H₅N₅ | [2][3] |
| Molecular Weight | 135.13 g/mol | [2][3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported. | N/A |
| Boiling Point | Not explicitly reported. | N/A |
| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMSO and methanol. | Inferred from synthetic procedures of derivatives[1] |
| pKa | Not explicitly reported. The presence of the amino group and nitrogen atoms in the heterocyclic rings suggests basic properties. | Inferred from structure |
Basicity and pKa Determination
The basicity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The molecule possesses several nitrogen atoms that can be protonated, with the exocyclic amino group and the nitrogen atoms within the pyrazine and triazole rings contributing to its overall basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
While a specific protocol for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine is not available, a general and robust method for determining the pKa of nitrogen-containing heterocyclic compounds is potentiometric titration. The following is a detailed, illustrative protocol adapted from methodologies used for similar compounds.[5]
Objective: To determine the acid dissociation constant (pKa) of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine in an aqueous or mixed solvent system.
Materials:
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8-Amino-1,2,4-triazolo[4,3-a]pyrazine sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water, free of CO₂
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Methanol or another suitable co-solvent if the compound has low aqueous solubility
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL)
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Beaker (50 mL or 100 mL)
Procedure:
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Sample Preparation: Accurately weigh a precise amount of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and dissolve it in a known volume of deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
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Initial pH Measurement: Record the initial pH of the solution.
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Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the measured pH values against the volume of HCl added to generate a titration curve.
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Determine the equivalence point(s) from the inflection point(s) of the curve.
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The pKa value corresponds to the pH at the half-equivalence point. If multiple ionizable groups are present, multiple equivalence points and corresponding pKa values may be observed.
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Titration with Base (Optional): To determine the pKa of the conjugate acid, the sample can be first fully protonated with an excess of standardized HCl and then back-titrated with standardized NaOH.
Expected Outcome: The titration curve will reveal the buffering region(s) of the molecule, and from this, the pKa value(s) can be determined. This quantitative measure of basicity is essential for predicting the ionization state of the molecule at physiological pH.
Synthesis of the Core Scaffold
Experimental Workflow: General Synthesis of Aminotriazolopyrazines
The following workflow illustrates a plausible synthetic route to 8-amino-substituted 1,2,4-triazolo[4,3-a]pyrazines, adapted from procedures for analogous compounds.
Caption: A generalized synthetic workflow for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine.
Potential Involvement in Signaling Pathways
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been investigated as inhibitors of several key signaling proteins implicated in cancer and other diseases. While direct evidence for the 8-amino parent compound is lacking, understanding these pathways provides a rationale for its potential biological activity and serves as a foundation for future research.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Several 1,2,4-triazolo[4,3-a]pyrazine derivatives have been designed as c-Met inhibitors.[8]
Caption: Overview of the c-Met signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor neovascularization. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been explored for the development of dual c-Met/VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling cascade.
PARP1 and DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway. PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination. The 1,2,4-triazolo[4,3-a]pyrazine core has also been utilized in the design of PARP1 inhibitors.
Caption: Role of PARP1 in DNA damage repair.
Conclusion
8-Amino-1,2,4-triazolo[4,3-a]pyrazine represents a foundational scaffold with significant potential in drug discovery. While comprehensive experimental data on its basic properties are limited, its structural relationship to a class of compounds with diverse and potent biological activities underscores its importance. Further investigation into the precise physicochemical properties, such as its pKa, and a more detailed exploration of its pharmacological profile are warranted. The insights into the potential modulation of key signaling pathways like c-Met, VEGFR-2, and PARP1 by the broader class of triazolopyrazines provide a strong rationale for the continued investigation of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and its derivatives as novel therapeutic agents. This guide serves as a technical resource to facilitate and inspire future research in this promising area of medicinal chemistry.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 8-Amino-1,2,4-triazolo[4,3-a]pyrazine - CAS:68774-79-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy Online - 8-Amino-1,2,4-triazolo[4,3-a]pyrazine - 95%, high purity , CAS No.68774-79-8 - We Deliver Worldwide [allschoolabs.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
